

An In-depth Technical Guide to N-(2-hydroxyethyl)-2-phenylacetamide

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Compound of Interest

Compound Name: *N*-(2-hydroxyethyl)-2-phenylacetamide

Cat. No.: B1293601

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Abstract

N-(2-hydroxyethyl)-2-phenylacetamide is a chemical compound belonging to the class of phenylacetamides. While the broader family of N-phenylacetamide derivatives has been the subject of considerable research in medicinal chemistry, leading to the development of compounds with diverse biological activities, **N-(2-hydroxyethyl)-2-phenylacetamide** itself remains a relatively underexplored molecule. This technical guide provides a comprehensive overview of its known chemical and physical properties, a plausible synthesis protocol based on established chemical reactions, and a summary of the biological activities observed in structurally related compounds. The guide aims to serve as a foundational resource for researchers interested in exploring the potential applications of this compound and to highlight areas where further investigation is warranted.

Introduction and Historical Context

N-(2-hydroxyethyl)-2-phenylacetamide, with the CAS Registry Number 6269-99-4, is understood to have emerged during the mid-20th century, a period marked by significant advancements in synthetic organic chemistry that facilitated the creation of novel functionalized amides. Although a definitive publication detailing its initial synthesis and characterization has not been identified in a comprehensive literature review, its commercial availability is documented in chemical catalogs dating back to at least 1986.^[1] The core structure combines

a phenylacetamide moiety with a hydroxyethyl group, presenting functionalities that are of interest in medicinal chemistry for potential pharmacophore development and modification.

Physicochemical Properties

A summary of the known and computed physicochemical properties of **N-(2-hydroxyethyl)-2-phenylacetamide** is presented in Table 1. This data is essential for its handling, formulation, and in silico modeling.

Property	Value
IUPAC Name	N-(2-hydroxyethyl)-2-phenylacetamide
CAS Registry Number	6269-99-4
Molecular Formula	C ₁₀ H ₁₃ NO ₂
Molecular Weight	179.22 g/mol
Melting Point	59-61 °C
Boiling Point	475-477 K at 0.001 bar (Reduced Pressure)[1]
XLogP3-AA	0.8
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	2
Rotatable Bond Count	4

Synthesis and Experimental Protocols

While the original synthesis report remains elusive, a plausible and efficient method for the preparation of **N-(2-hydroxyethyl)-2-phenylacetamide** is the amidation of a phenylacetate ester with ethanolamine. This reaction is a standard procedure for forming amides and is known to proceed with high yields.

Proposed Synthesis: Amidation of Ethyl Phenylacetate

Reaction:

Experimental Protocol:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl phenylacetate (1 equivalent) and a molar excess of ethanolamine (e.g., 2-3 equivalents). The use of excess ethanolamine helps to drive the reaction to completion. A solvent such as ethanol can be used, although the reaction can also be run neat.
- **Reaction Conditions:** The reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion of the reaction, the excess ethanolamine and the ethanol byproduct are removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is then purified. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is a common method to obtain the pure **N-(2-hydroxyethyl)-2-phenylacetamide** as a crystalline solid.
- **Characterization:** The identity and purity of the final product should be confirmed by spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry, and by its melting point.



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Caption: Workflow for the synthesis of **N-(2-hydroxyethyl)-2-phenylacetamide**.

Spectroscopic Data

Spectroscopic data is critical for the unambiguous identification of **N-(2-hydroxyethyl)-2-phenylacetamide**. A representative mass spectrum is available through public databases.

- **Mass Spectrometry (GC-MS):** The mass spectrum of **N-(2-hydroxyethyl)-2-phenylacetamide** would be expected to show a molecular ion peak (M^+) at $m/z = 179$,

corresponding to its molecular weight. Common fragmentation patterns would involve the cleavage of the amide bond and the loss of the hydroxyethyl group.

Biological Activity and Potential Applications

There is a lack of specific biological activity data for **N-(2-hydroxyethyl)-2-phenylacetamide** in the scientific literature. However, the broader class of N-phenylacetamide derivatives has been extensively investigated and has shown a wide range of pharmacological activities.

- **Anticancer Activity:** Various substituted N-phenylacetamide derivatives have been synthesized and evaluated for their potential as anticancer agents.
- **Antitubercular Activity:** Certain N-phenylacetamide derivatives have demonstrated activity against *Mycobacterium tuberculosis*.
- **SIRT2 Inhibition:** Some derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2), a protein deacetylase implicated in various cellular processes and diseases.

The presence of the primary alcohol in **N-(2-hydroxyethyl)-2-phenylacetamide** offers a site for further chemical modification, allowing for the creation of a library of derivatives that could be screened for various biological activities.

Signaling Pathways

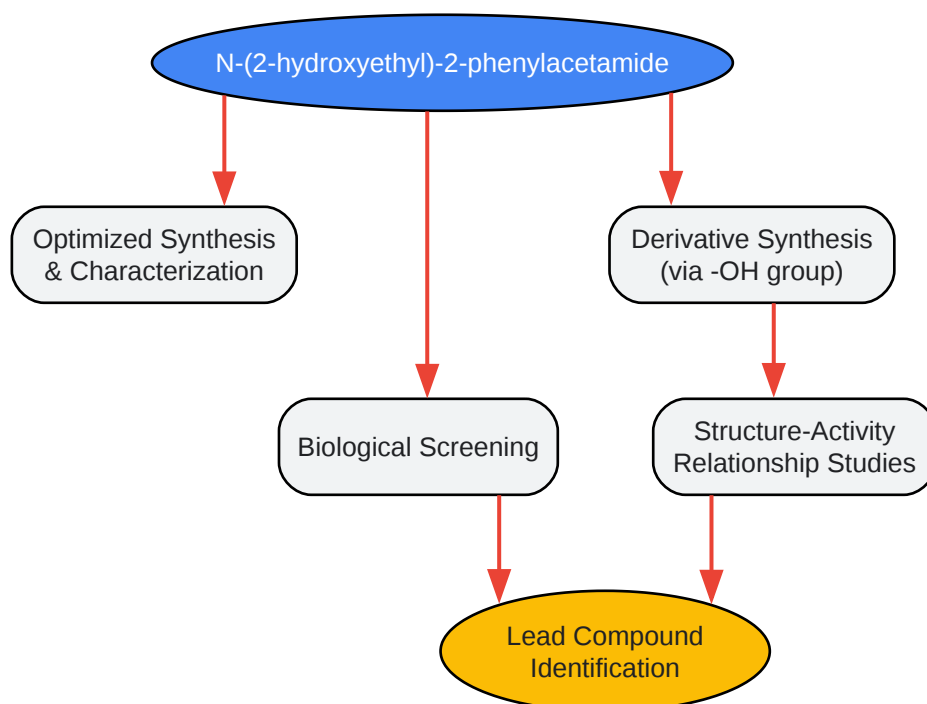
Due to the limited biological research on **N-(2-hydroxyethyl)-2-phenylacetamide**, there are no known signaling pathways in which this specific compound is involved. Research into the biological effects of this molecule would be required to elucidate any potential mechanisms of action and interactions with cellular signaling cascades.

Future Directions

The existing data on **N-(2-hydroxyethyl)-2-phenylacetamide** provides a solid foundation for future research. Key areas for further investigation include:

- **Definitive Synthesis and Characterization:** A full report on a reproducible, high-yield synthesis and comprehensive spectroscopic characterization would be a valuable contribution to the chemical literature.

- **Biological Screening:** A systematic screening of **N-(2-hydroxyethyl)-2-phenylacetamide** against a panel of biological targets (e.g., enzymes, receptors) could uncover novel activities.
- **Derivative Synthesis and Structure-Activity Relationship (SAR) Studies:** The hydroxyl group provides a convenient handle for the synthesis of a diverse library of derivatives. SAR studies on these derivatives could lead to the identification of compounds with potent and selective biological activities.



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Caption: Logical workflow for future research on **N-(2-hydroxyethyl)-2-phenylacetamide**.

Conclusion

N-(2-hydroxyethyl)-2-phenylacetamide is a simple, yet potentially versatile, chemical entity. While its own discovery and biological profile are not well-documented, its structural relationship to a class of pharmacologically active compounds suggests that it could serve as a valuable starting point for new drug discovery efforts. This guide consolidates the currently available information and proposes avenues for future research that could unlock the therapeutic potential of this and related molecules.

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References

- 1. web.itu.edu.tr [web.itu.edu.tr]
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